tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17349928
InChI: InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
SMILES:
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17349928

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name tert-butyl 3-[(3S)-piperidin-3-yl]azetidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1
Standard InChI Key CGALLHHGALTGRV-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CCCNC2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2

Introduction

Structural Elucidation and Stereochemical Significance

Core Molecular Architecture

The molecule consists of three primary components: a tert-butyl carbamate (Boc) group, an azetidine ring, and a piperidine ring. The Boc group is attached to the nitrogen atom of the azetidine ring, while the piperidine ring is linked via a methylene bridge to the azetidine’s third carbon . The (S)-configuration at the stereogenic center ensures enantiomeric specificity, distinguishing it from its (R)-counterpart, which exhibits distinct physicochemical and biological properties .

Table 1: Key Structural and Stereochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.34 g/mol
CAS Number (S-enantiomer)1251006-73-1
CAS Number (R-enantiomer salt)2828433-67-4, 2174940-64-6
Stereochemistry(S)-configuration at C3 of azetidine

The InChI key (CGALLHHGALTGRV-SNVBAGLBSA-N) and SMILES notation (CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CCCNC2) provide unambiguous representations of its stereochemistry . The piperidine ring adopts a chair conformation, while the azetidine ring’s strain (approximately 90° bond angles) enhances its reactivity compared to larger cyclic amines .

Comparative Analysis of Stereoisomers

The (S)- and (R)-enantiomers of tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate exhibit divergent biological activities due to their mirror-image configurations. For instance, the (R)-enantiomer, when paired with (S)-2-hydroxy-2-phenylacetate (CAS 2828433-67-4), forms a salt with a molecular weight of 392.49 g/mol . Such stereospecific interactions are critical in drug design, where enantiomeric purity often dictates efficacy and safety .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthesis protocols for the (S)-enantiomer are proprietary, analogous compounds suggest a multi-step approach involving:

  • Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to establish the azetidine core .

  • Piperidine Coupling: Nucleophilic substitution or reductive amination to attach the piperidine moiety .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Chiral Resolution: Use of chiral auxiliaries or chromatographic methods (e.g., HPLC with chiral stationary phases) to isolate the (S)-enantiomer .

Table 2: Key Synthetic Intermediates and Reagents

StepIntermediate/ReagentRole
13-AminoazetidineAzetidine core precursor
2Piperidin-3-ylmethanolPiperidine coupling agent
3Di-tert-butyl dicarbonate (Boc)Amine-protecting group reagent
4Chiral resolving agent (e.g., tartaric acid)Enantiomer separation

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. Asymmetric catalysis using transition metal complexes (e.g., Rhodium-BINAP systems) has been explored for similar compounds but remains unverified for this specific molecule . Impurities often arise from racemization during Boc deprotection or azetidine ring opening under acidic conditions .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The compound is a solid at room temperature, though its melting point remains unspecified in available literature . It exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . The Boc group enhances stability against nucleophilic attack but is susceptible to cleavage by strong acids (e.g., TFA) or prolonged exposure to moisture .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the Boc group .

  • NMR (¹H): Key signals include δ 1.44 ppm (tert-butyl C(CH₃)₃), δ 3.60–4.10 ppm (azetidine and piperidine CH₂ groups), and δ 4.80 ppm (azetidine CH adjacent to Boc) .

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 241.2, consistent with the molecular weight .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s dual heterocyclic structure makes it a versatile intermediate for:

  • Kinase Inhibitors: Piperidine-azetidine hybrids target ATP-binding sites in kinases implicated in cancer and inflammatory diseases .

  • GPCR Ligands: The constrained azetidine ring mimics bioactive conformations of neurotransmitters, enabling modulation of G-protein-coupled receptors .

  • Protease Inhibitors: Incorporation into peptidomimetics enhances metabolic stability compared to linear peptides .

Case Study: Antiviral Activity

Although direct studies on this compound are lacking, structurally related tert-butyl-protected azetidines show inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) . The (S)-configuration may enhance binding affinity to chiral enzyme pockets, as seen in HIV protease inhibitors .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in preclinical models.

  • Target Identification: Screen against libraries of biological targets to identify novel therapeutic applications.

  • Process Optimization: Develop enantioselective synthetic routes to improve yield and reduce costs.

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